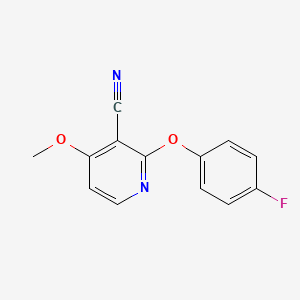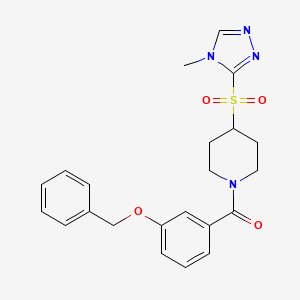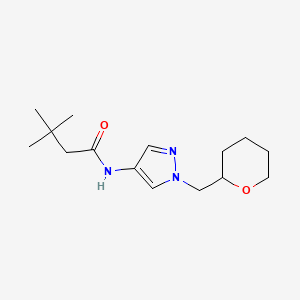
Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N4O9S2 and its molecular weight is 540.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures of related compounds, such as "4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid" by Faizi et al. (2016), can provide valuable information on the conformation, bonding, and potential reactivity of complex molecules. Understanding the crystal structure can aid in the design of new compounds with desired properties for various applications, including drug design and material science (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activities
Compounds with structural similarities, such as those derived from piperazine, have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties. Studies like these suggest that piperazine derivatives can be potent antimicrobial agents, pointing towards potential applications in combating microbial infections (Bektaş et al., 2007).
Anti-Cancer Activity
The exploration of compounds for anti-cancer activities is a significant area of research. Keefer (2010) discussed the broad-spectrum anti-cancer activity of O-arylated diazeniumdiolates, which are designed to release cytotoxic nitric oxide upon activation. This highlights the potential therapeutic applications of complex molecules in oncology, suggesting a possible research direction for the compound (Keefer, 2010).
Antibacterial and Antifungal Activities
Sharma et al. (2014) synthesized novel carbazole derivatives and evaluated their antibacterial and antifungal activities. Such studies demonstrate the pharmaceutical potential of piperazine derivatives and related compounds in developing new antibacterial and antifungal agents (Sharma, Kumar, & Pathak, 2014).
Neuropharmacological Applications
Research on compounds structurally related to piperazines has also explored their potential neuropharmacological applications. For instance, compounds with substituted piperazine moieties have been investigated for their affinity to dopamine receptors, suggesting possible applications in the treatment of neurological disorders (Van der Zee & Hespe, 1985).
Propiedades
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-5-nitrothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O9S2/c1-3-33-20(27)16-13-17(25(29)30)35-19(16)22-18(26)14-5-7-15(8-6-14)36(31,32)24-11-9-23(10-12-24)21(28)34-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSQVPCYWVZPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanol](/img/structure/B2707921.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)

![Tert-butyl N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2707928.png)
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2707932.png)
![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2707934.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2707938.png)

![2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707941.png)